![molecular formula C17H23NO8 B14469038 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione CAS No. 68436-52-2](/img/structure/B14469038.png)
3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione is a complex organic compound known for its unique structure and properties. This compound is characterized by its bicyclic framework, which includes multiple oxygen atoms and a nitrogen atom, making it a member of the aza-crown ether family. Its molecular formula is C19H28O8N, and it has a significant role in various scientific research fields due to its ability to form stable complexes with metal ions.
準備方法
The synthesis of 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of linear precursors under specific conditions to form the bicyclic structure. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate metal ions and other molecules.
Industry: It is used in the development of sensors and separation processes due to its selective binding properties.
作用機序
The mechanism by which 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the bicyclic structure act as coordination sites, allowing the compound to bind metal ions tightly. This binding can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and binding studies.
類似化合物との比較
Similar compounds include other aza-crown ethers and crown ethers, such as:
18-Crown-6: A crown ether with six oxygen atoms, known for its ability to bind potassium ions.
Dibenzo-18-crown-6: A derivative of 18-crown-6 with additional benzene rings, enhancing its binding properties.
Cryptands: Compounds with more complex structures that can encapsulate metal ions more effectively than crown ethers.
What sets 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione apart is its unique bicyclic structure, which provides multiple coordination sites and enhances its binding affinity for metal ions compared to simpler crown ethers.
特性
CAS番号 |
68436-52-2 |
|---|---|
分子式 |
C17H23NO8 |
分子量 |
369.4 g/mol |
IUPAC名 |
3,6,9,12,15,18-hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione |
InChI |
InChI=1S/C17H23NO8/c19-16-14-2-1-3-15(18-14)17(20)26-13-11-24-9-7-22-5-4-21-6-8-23-10-12-25-16/h1-3H,4-13H2 |
InChIキー |
AMPARQYNARQIJH-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOC(=O)C2=CC=CC(=N2)C(=O)OCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)

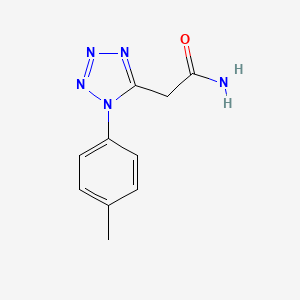
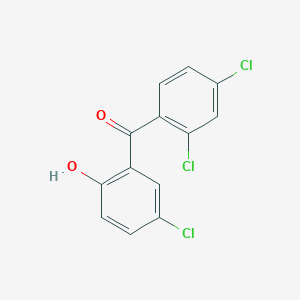
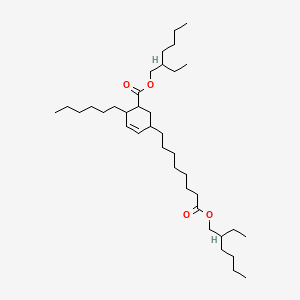
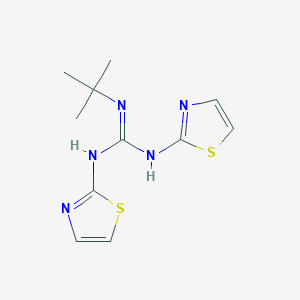
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
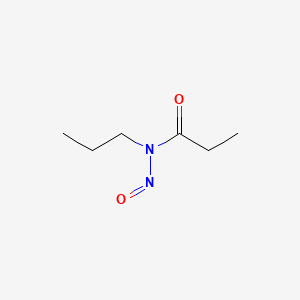
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)
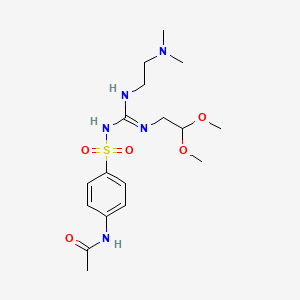

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
